molecular formula C14H22ClNO9 B015325 beta-Glucosamine, tetraacetate, hydrochloride CAS No. 10034-20-5

beta-Glucosamine, tetraacetate, hydrochloride

Cat. No.: B015325
CAS No.: 10034-20-5
M. Wt: 383.78 g/mol
InChI Key: BQLUYAHMYOLHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Glucosamine tetraacetate hydrochloride (IUPAC: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride) is a chemically modified derivative of glucosamine, where all hydroxyl groups are acetylated, and the amino group is protonated as a hydrochloride salt. This compound is widely used as a synthetic intermediate in carbohydrate chemistry and pharmaceutical research due to its stability and reactivity . Its molecular formula is C₁₄H₂₀ClNO₉, with a molecular weight of 389.35 g/mol (calculated). The tetraacetylation enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it versatile for diverse applications .

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10034-20-5
Record name .beta.-Glucosamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Classical Acetylation Approaches

The most direct route to β-glucosamine tetraacetate hydrochloride involves peracetylation of D-glucosamine hydrochloride. This method leverages the reactivity of hydroxyl groups under acidic or basic conditions while preserving the amino group as a hydrochloride salt. A representative procedure involves treating D-glucosamine hydrochloride with acetic anhydride in pyridine, a solvent that simultaneously acts as a base and catalyst. The reaction typically proceeds at room temperature over 12–24 hours, yielding the tetraacetylated product with high β-anomeric selectivity.

Key challenges in this approach include avoiding over-acetylation of the amino group and ensuring regioselective protection. The protonated amino group in the hydrochloride salt remains less nucleophilic, minimizing unwanted N-acetylation. However, stringent control of reaction conditions—such as stoichiometry, temperature, and solvent choice—is critical to achieving high purity. For instance, excess acetic anhydride or prolonged reaction times may lead to side products, including N-acetylated derivatives or anomerically mixed compounds.

Modern Catalytic Strategies

Recent advancements have introduced catalytic systems to enhance efficiency and reduce waste. For example, the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates acetylation under mild conditions (e.g., dichloromethane, 0–25°C). This method shortens reaction times to 2–4 hours while maintaining β-selectivity, as demonstrated in the synthesis of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride on multi-gram scales.

Notably, the choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like 1,2-dichloroethane favor the formation of the β-anomer by stabilizing the oxocarbenium intermediate through solvation effects. This phenomenon aligns with the "remote protecting group effect," where electron-donating substituents at non-reacting positions enhance glycosyl donor reactivity. While originally observed in glycosylation reactions, this principle extends to acetylation processes by modulating the electronic environment of the sugar ring.

Optimization of Acetylation Conditions

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity and temperature are pivotal for controlling both reaction rate and anomeric configuration. For instance, acetylation in pyridine at 25°C yields β-glucosamine tetraacetate hydrochloride in 65–75% isolated yield, whereas switching to dichloromethane with DMAP increases yields to 85–90%. Elevated temperatures (40–60°C) accelerate the reaction but risk epimerization, leading to α-anomer contamination.

Scalability and Industrial Considerations

Large-Scale Production

The scalability of β-glucosamine tetraacetate hydrochloride synthesis is well-documented. A protocol detailed in achieves 30-gram batches via a nine-step sequence starting from D-glucosamine hydrochloride, with an overall yield of 50%. Critical steps include:

  • Initial acetylation : 1,3,4,6-Tetra-O-acetylation under DMAP-catalyzed conditions.

  • Crystallization : Isolation via solvent-antisolvent systems (e.g., ethyl acetate/hexane) ensures high purity (>98% by HPLC).

  • Anomeric control : β-Selectivity is preserved by avoiding protic solvents that promote anomerization.

Cost-Efficiency and Sustainability

Industrial processes prioritize cost-effective reagents and minimal chromatography. The replacement of traditional tin-based reductants (e.g., Bu3SnH) with greener alternatives (e.g., tris(trimethylsilyl)silane) in downstream steps reduces heavy metal waste. Additionally, solvent recovery systems mitigate environmental impact, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR spectroscopy :

    • ¹H NMR : Key signals include δ 5.20 (d, J = 8.5 Hz, H-1β), δ 2.10–2.15 (4 × OAc), and δ 8.20 (br s, NH3+).

    • ¹³C NMR : Characteristic resonances at δ 170–175 (carbonyl carbons) and δ 92.5 (C-1β).

  • Mass spectrometry : ESI-MS (positive mode) exhibits [M+H]+ at m/z 434.1, consistent with the molecular formula C14H20ClNO9.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) resolve β-glucosamine tetraacetate hydrochloride from common impurities (e.g., α-anomer, N-acetyl byproducts). Acceptance criteria typically require ≥95% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Beta-Glucosamine, tetraacetate, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Beta-glucosamine is an amino sugar derived from glucose. The tetraacetate form indicates that four acetate groups are attached to the molecule, enhancing its solubility and stability. The hydrochloride salt form further increases its bioavailability in biological systems.

Scientific Research Applications

  • Biochemical Studies
    • Enzyme Inhibition : Beta-glucosamine derivatives have been studied for their ability to inhibit enzymes involved in glycosylation processes, which are crucial for protein function and stability. This inhibition can be useful in studying glycoprotein synthesis and function.
    • Cell Signaling : Research indicates that beta-glucosamine can modulate signaling pathways related to inflammation and cell growth. Its role in cellular communication makes it a candidate for studying cancer biology and regenerative medicine.
  • Pharmaceutical Development
    • Joint Health Supplements : As a derivative of glucosamine, beta-glucosamine is explored for its potential in treating osteoarthritis. Clinical studies suggest that glucosamine compounds may help rebuild cartilage and alleviate joint pain by enhancing the synthesis of glycosaminoglycans (GAGs) .
    • Drug Formulation : The tetraacetate form may improve the solubility of glucosamine in pharmaceutical formulations, potentially leading to enhanced absorption and efficacy when administered orally.
  • Nutraceuticals
    • Beta-glucosamine is commonly included in dietary supplements aimed at joint health. It is often marketed alongside chondroitin sulfate due to synergistic effects observed in clinical trials .

Case Studies

  • Osteoarthritis Treatment
    • A randomized controlled trial involving 1,583 participants assessed the efficacy of glucosamine hydrochloride (which may include derivatives such as beta-glucosamine) against placebo treatments for knee osteoarthritis over 24 weeks. Results indicated significant improvements in pain relief and joint function among those receiving glucosamine compared to the placebo group .
  • Inflammatory Response Modulation
    • A study investigating the effects of beta-glucosamine on inflammatory markers showed a reduction in cytokine levels associated with inflammation when administered to animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases .

Biotechnological Innovations

  • Tissue Engineering : Beta-glucosamine's role in synthesizing GAGs makes it a valuable component in scaffolds for tissue engineering applications. Its incorporation into biomaterials can enhance cell adhesion and proliferation, critical for developing artificial tissues .
  • Nanotechnology : Research is ongoing into using beta-glucosamine derivatives as targeting agents in drug delivery systems. Their ability to bind specifically to certain cell types could enhance the efficacy of chemotherapeutic agents while minimizing side effects .

Mechanism of Action

The mechanism of action of beta-Glucosamine, tetraacetate, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes involved in inflammatory processes. This modulation leads to a reduction in the levels of pro-inflammatory factors and an enhancement in the synthesis of proteoglycans, which are essential for maintaining joint health .

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride

  • Structural Difference : This compound is the galactosamine analog, differing in the configuration at the C4 position (axial hydroxyl in glucosamine vs. equatorial in galactosamine) .
  • Physicochemical Properties :
    • Reduced solubility in polar solvents compared to the glucosamine derivative due to steric effects from the galacto-configuration.
    • Lower bioavailability in cellular assays, as observed in studies on histamine release inhibition .
  • Applications : Primarily used in glycobiology for synthesizing galactose-containing oligosaccharides .

N-Acetyl-β-D-glucosamine Tetraacetate

  • Structural Difference: The amino group is acetylated (instead of protonated as a hydrochloride salt), resulting in the formula C₁₆H₂₃NO₁₀ .
  • Physicochemical Properties: Lower water solubility compared to the hydrochloride form, requiring organic solvents for dissolution . Enhanced stability in non-aqueous environments, making it suitable for organic synthesis .
  • Biological Activity: Exhibits weaker antiallergic effects compared to non-acetylated glucosamine derivatives, as acetylation masks critical phenolic hydroxyl groups required for histamine inhibition .

N-Phthaloyl-β-D-glucosamine Tetraacetate

  • Structural Difference: The amino group is protected with a phthaloyl group instead of a hydrochloride .
  • Applications :
    • Used as an orthogonally protected intermediate in multi-step syntheses, enabling selective deprotection .
    • Less hygroscopic than the hydrochloride form, improving shelf life in humid conditions .

Comparison of Physicochemical Properties

Property β-Glucosamine Tetraacetate HCl N-Acetyl-β-D-glucosamine Tetraacetate Galactosamine Tetraacetate HCl
Molecular Formula C₁₄H₂₀ClNO₉ C₁₆H₂₃NO₁₀ C₁₄H₂₀ClNO₉
Solubility in Water High (due to HCl salt) Low (requires DMF/DMSO) Moderate
Melting Point 218–220°C (decomposes) 255–257°C (decomposes) 210–215°C
Bioavailability Moderate (enhanced by HCl) Low (due to acetylation) Low

Antioxidant and Antiallergic Activity

  • β-Glucosamine tetraacetate hydrochloride shows negligible antioxidant activity compared to non-acetylated glucosamine, as acetylation blocks free radical scavenging hydroxyl groups .
  • In contrast, curcumin tetraacetate retains partial antioxidant activity but loses antiallergic effects, highlighting the critical role of free hydroxyl groups in bioactivity .

Key Research Findings

  • Synthetic Utility: β-Glucosamine tetraacetate hydrochloride is a key intermediate in the synthesis of selenosugars, which are low-toxicity selenium metabolites .
  • Structural Insights : X-ray studies of dirhodium tetraacetate-protein adducts reveal that acetylated sugars can modulate metal coordination environments, a property less explored in glucosamine derivatives .

Biological Activity

Beta-Glucosamine tetraacetate hydrochloride, also known as N-Acetyl-beta-D-glucosamine tetraacetate, is a derivative of glucosamine that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₆H₂₃NO₁₀
  • Molar Mass : 389.35 g/mol
  • Appearance : White to light brown solid
  • Solubility : Moderate solubility in organic solvents; soluble in water at 10 mg/mL .

Beta-Glucosamine tetraacetate acts primarily as a precursor in the biosynthesis of glycosaminoglycans (GAGs), particularly hyaluronic acid (HA). The compound promotes HA synthesis in various cell types, including human synovial fibroblasts and chondrocytes, which is crucial for maintaining cartilage health and skin hydration.

Pathway Overview

  • Hexosamine Biosynthetic Pathway : The compound enters the hexosamine pathway, leading to the production of N-acetylglucosamine 6-phosphate (N-Ac-GluN-6-P) and subsequently uridine diphosphate-N-acetylglucosamine (UDP-N-Ac-GluN), essential for GAG synthesis .
  • Glycosylation : It facilitates glycosylation processes critical for protein function and cellular signaling .

Biological Activities

The biological activities of beta-Glucosamine tetraacetate include:

  • Promotion of Hyaluronic Acid Synthesis : Enhances HA production, suggesting potential applications in treating osteoarthritis and skin aging.
  • Glycosylation Studies : Serves as a valuable tool for studying protein glycosylation, which is vital for understanding various diseases.
  • Antifouling Activity : Exhibits antifouling properties against marine organisms, indicating potential environmental applications .

Case Studies and Clinical Applications

  • Osteoarthritis Treatment : Research has shown that glucosamine derivatives can alleviate symptoms of osteoarthritis by promoting cartilage health through increased HA levels .
  • Skin Aging : A study indicated that N-acetyl-beta-D-glucosamine tetraacetate could improve skin hydration and elasticity by enhancing HA synthesis in dermal fibroblasts.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityUnique Features
Beta-Glucosamine Tetraacetate HydrochloridePromotes HA synthesisPrecursor for GAGs
N-Acetyl-beta-D-glucosaminePrecursor for glycosaminoglycansEssential for cell signaling
ChitobioseComposed of two glucosamine unitsInvolved in various metabolic pathways
HeparinAnticoagulant propertiesUsed in clinical settings for blood thinning

Q & A

Q. What are the established synthetic pathways for beta-Glucosamine tetraacetate hydrochloride, and how can purity be optimized during synthesis?

Beta-Glucosamine tetraacetate hydrochloride is synthesized by acetylating glucosamine using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). The reaction typically proceeds under anhydrous conditions at controlled temperatures (50–60°C) to prevent hydrolysis. Post-synthesis, purification methods such as recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) are critical to achieving ≥98% purity . Purity validation requires HPLC with a C18 column and UV detection at 210 nm, calibrated against a certified reference standard .

Q. Which analytical techniques are most reliable for characterizing the structural and chemical integrity of beta-Glucosamine tetraacetate hydrochloride?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm acetylation patterns and anomeric configuration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C14_{14}H21_{21}NO9_9·HCl, MW 383.78) and detect impurities .
  • Elemental Analysis : Combustion analysis for C, H, N, and Cl to validate stoichiometry .
  • HPLC : Reverse-phase methods with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity and stability .

Q. How should researchers handle discrepancies in reported solubility and stability data for beta-Glucosamine tetraacetate hydrochloride?

Contradictions often arise from variations in solvent systems or storage conditions. To resolve these:

  • Solubility Testing : Use standardized solvents (e.g., DMSO, methanol, or PBS) under controlled pH (6.5–7.5) and temperature (25°C) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., deacetylated derivatives) .
  • Cross-Validate Methods : Compare results across multiple labs using identical protocols .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the biological mechanisms of beta-Glucosamine tetraacetate hydrochloride in anticancer research?

  • Cell Line Selection : Use cancer cell lines with documented glucosamine transporter expression (e.g., HT-29 for colon cancer) to ensure uptake .
  • Dose-Response Optimization : Perform MTT assays across a concentration range (0.1–100 µM) to determine IC50_{50} values while controlling for pH (6.8–7.2) to prevent hydrolysis .
  • Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to quantify combination indices .

Q. How can researchers address challenges in targeted delivery of beta-Glucosamine tetraacetate hydrochloride to improve therapeutic efficacy?

Strategies include:

  • Nanocarrier Systems : Encapsulate the compound in pH-sensitive liposomes (e.g., DOPE/CHEMS) to enhance tumor-specific release .
  • Surface Functionalization : Conjugate with ligands (e.g., folic acid) for receptor-mediated uptake in cancer cells .
  • In Vivo Pharmacokinetics : Use radiolabeled 14^{14}C-beta-Glucosamine tetraacetate to track biodistribution and clearance in murine models .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, sampling at 0, 4, 8, and 24 hours for HPLC analysis .
  • Degradation Pathway Mapping : Use LC-MS/MS to identify breakdown products (e.g., monoacetylated glucosamine) and propose reaction mechanisms .
  • Antioxidant Additives : Test stabilizers like EDTA (0.1% w/v) to inhibit metal-catalyzed degradation .

Q. How should contradictory data on the compound’s antimicrobial activity be interpreted and resolved?

  • Standardized Assays : Follow CLSI guidelines for broth microdilution (e.g., MIC against S. aureus and E. coli) with consistent inoculum sizes (1×105^5 CFU/mL) .
  • Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to assess membrane permeability changes .
  • Control for Hydrolysis : Pre-test compound stability in culture media to rule out artifactural results from degradation .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst batch numbers and anhydrous conditions to minimize variability .
  • Data Validation : Use triplicate runs with internal standards (e.g., deuterated DMSO for NMR) to ensure accuracy .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., OECD 423 for acute toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.